molecular formula C7H5ClFNO B12868223 2-Amino-5-chloro-3-fluorobenzaldehyde

2-Amino-5-chloro-3-fluorobenzaldehyde

Cat. No.: B12868223
M. Wt: 173.57 g/mol
InChI Key: BTEZTOQAYNLQPO-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on the benzaldehyde ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-fluorobenzaldehyde typically involves the halogenation of aniline derivatives followed by formylation. One common method includes the reaction of 2-amino-5-chloroaniline with a fluorinating agent under controlled conditions to introduce the fluorine atom . The resulting intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack or Reimer-Tiemann to obtain the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity . The exact pathways involved can vary based on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-3-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

2-amino-5-chloro-3-fluorobenzaldehyde

InChI

InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2

InChI Key

BTEZTOQAYNLQPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)F)Cl

Origin of Product

United States

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